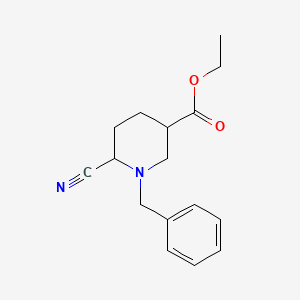

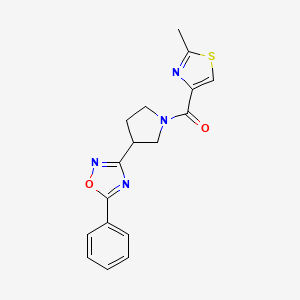

Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various ethyl carboxylate derivatives and their synthesis, which can provide insights into the synthesis and properties of related compounds. These derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for electronic devices .

Synthesis Analysis

The synthesis of ethyl carboxylate derivatives typically involves condensation reactions or cyclization processes. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various heterocyclic compounds through treatment with different nucleophilic reagents . Similarly, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates are synthesized by cyclization of certain precursors with 3-oxo-butyric acid ethyl ester . These methods could potentially be adapted for the synthesis of ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of ethyl carboxylate derivatives is often confirmed using spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallography is also used to determine the crystal and molecular structure of these compounds, as seen in the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate . These techniques would be essential in analyzing the molecular structure of ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate once synthesized.

Chemical Reactions Analysis

Ethyl carboxylate derivatives undergo various chemical reactions, leading to the formation of diverse heterocyclic compounds. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate reacts with different arylidinemalononitrile derivatives to form ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions are typically carried out at room temperature and involve the use of solvents such as ethanol or methanol. The reactivity of ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate would likely be explored through similar reactions to understand its potential for further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives are influenced by their molecular structure. For instance, the presence of substituents on the aromatic ring can affect the compound's solubility, melting point, and reactivity . The introduction of electron-withdrawing or electron-donating groups can also impact the stability and chemical behavior of these compounds. The fluorescent properties of some derivatives make them suitable for applications in liquid crystal displays . The physical and chemical properties of ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate would need to be determined experimentally, taking into account factors such as substituent effects and molecular conformation.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Alkylation : A study explored the synthesis of various compounds, including ethyl 4,4-dimethyl-6-oxo-2-thioxo-5-cyanopiperidine-3-carboxylate, a derivative of ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate, demonstrating the chemical versatility of these compounds (Dyachenko et al., 2011).

Michael Reactions and Stereochemistry : The compound played a key role in Michael reactions, forming various substituted derivatives. This highlights its importance in stereochemical studies and synthesis of complex organic molecules (Vafina et al., 2003).

Biomedical Research

Antitumor Activity : Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate was used in the synthesis of oxazofurin, an analogue of antitumor C-nucleoside tiazofurin, highlighting its potential in developing anticancer therapies (Franchetti et al., 1990).

Kinetic Resolution in Drug Production : It served as an intermediate compound in the production of the drug doxazosin mesylate, illustrating its utility in the pharmaceutical industry (Kasture et al., 2005).

Specific Aldose Reductase Inhibitor : Another derivative, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, was identified as a potent and specific inhibitor of aldose reductase, demonstrating the compound's potential in treating diabetic complications (Mylari et al., 1991).

Material Science and Chemistry

Optical Applications : A study on ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, a related compound, explored its potential in manufacturing organic photodiodes, indicating the material science applications of similar compounds (Elkanzi et al., 2020).

Dye Synthesis for Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, related to ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate, were synthesized as dyes, showing applications in the development of liquid crystal displays (Bojinov & Grabchev, 2003).

Propriétés

IUPAC Name |

ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-20-16(19)14-8-9-15(10-17)18(12-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAILJONBXUFSOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N(C1)CC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2503426.png)

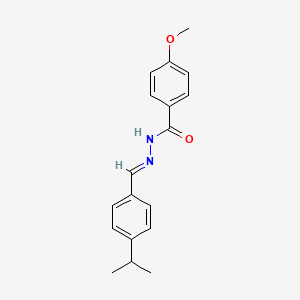

![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)

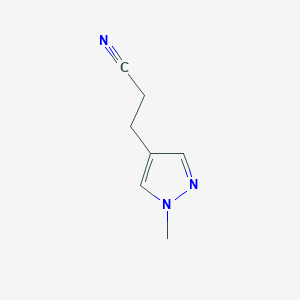

![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)

![N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2503440.png)